molecular formula C6H10Cl2N2OS B13460636 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride

Cat. No.: B13460636
M. Wt: 229.13 g/mol
InChI Key: UASNDVRISJISLO-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride typically involves the reaction of appropriate thiazole derivatives with aminomethyl groups under controlled conditions. One common method involves the use of microwave-assisted Hantzsch thiazole synthesis, which is known for its efficiency and high yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Scientific Research Applications

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride can be compared with other thiazole derivatives, such as:

These compounds share similar structural features but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C6H10Cl2N2OS

Molecular Weight

229.13 g/mol

IUPAC Name

1-[2-(aminomethyl)-1,3-thiazol-4-yl]ethanone;dihydrochloride

InChI

InChI=1S/C6H8N2OS.2ClH/c1-4(9)5-3-10-6(2-7)8-5;;/h3H,2,7H2,1H3;2*1H

InChI Key

UASNDVRISJISLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)CN.Cl.Cl

Origin of Product

United States

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